Ethyl s-4-chloro-3-hydroxybutyrate

Description

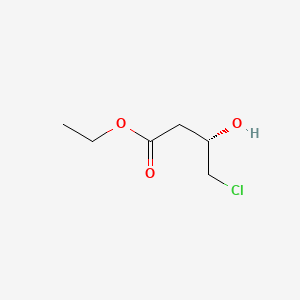

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-4-chloro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJNMXDBJKCCAT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427096 | |

| Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86728-85-0 | |

| Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86728-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-hydroxybutyric acid ethyl ester, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LVQ2A7DDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (S)-4-chloro-3-hydroxybutyrate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl (S)-4-chloro-3-hydroxybutyrate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details experimental protocols for its synthesis and analysis and explores its critical role as a chiral building block in the pharmaceutical industry.

Core Physical and Chemical Properties

Ethyl (S)-4-chloro-3-hydroxybutyrate is a chiral organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[1] It is a colorless to light orange or yellow clear liquid at room temperature.[2]

Structural and General Properties

| Property | Value | Reference |

| CAS Number | 86728-85-0 | [2] |

| Molecular Formula | C₆H₁₁ClO₃ | [3] |

| Molecular Weight | 166.60 g/mol | [3] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| IUPAC Name | ethyl (3S)-4-chloro-3-hydroxybutanoate | [1] |

| Synonyms | (S)-4-Chloro-3-hydroxybutyric Acid Ethyl Ester, Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate | [2][3] |

| SMILES | CCOC(=O)C--INVALID-LINK--CCl | [4] |

| InChI Key | ZAJNMXDBJKCCAT-YFKPBYRVSA-N | [4] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Boiling Point | 93-95 °C | 5 mmHg | [4] |

| Density | 1.19 g/mL | 25 °C | [4] |

| Refractive Index | 1.453 | 20 °C | [4] |

| Optical Rotation | -13.0 to -16.0° | neat | [2] |

| Flash Point | 113 °C | closed cup | [4] |

| Solubility | Information not widely available, but used in aqueous/organic biphasic systems. | [5] |

Spectral Data

| Spectroscopy | Key Peaks and Interpretation |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the chiral center proton, and signals for the methylene (B1212753) protons adjacent to the carbonyl and chloro groups. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, the carbon attached to the chlorine atom, the methylene carbon of the butyrate (B1204436) chain, and the two carbons of the ethyl ester group. |

| FTIR | The infrared spectrum exhibits a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, a strong peak around 1735 cm⁻¹ for the C=O stretching of the ester, and C-H stretching vibrations in the 2850-3000 cm⁻¹ region. |

Experimental Protocols

Chemical Synthesis: Reduction of Ethyl 4-chloroacetoacetate

This protocol describes the synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate via the chemical reduction of ethyl 4-chloroacetoacetate using sodium borohydride (B1222165).[2]

Materials:

-

Ethyl 4-chloroacetoacetate

-

Absolute ethanol

-

Sodium borohydride

-

Glacial acetic acid

-

Anhydrous sodium sulfate (B86663)

-

Purified water

Procedure:

-

In a 1L reaction flask, dissolve 50g of ethyl 4-chloroacetoacetate in 300ml of absolute ethanol.

-

Cool the solution to -10°C.

-

Add 3.0 g of sodium borohydride in portions, maintaining the temperature between -10 and -5°C.

-

After the addition is complete, allow the reaction to proceed for 1 hour at -10 to -5°C.

-

Add 10 g of anhydrous sodium sulfate and neutralize the reaction mixture to pH 7 with approximately 4 ml of glacial acetic acid. Stir for 10 minutes.

-

Filter the mixture to remove the salts.

-

Concentrate the filtrate under reduced pressure until no more distillate is observed. Cool the residue to 25-30°C.

-

Add 200ml of dichloromethane and stir for 10 minutes.

-

Wash the organic phase twice with 40ml of purified water.

-

Dry the organic phase with 20g of anhydrous sodium sulfate for 2 hours.

-

Concentrate the solution to remove dichloromethane, yielding the crude product.

-

Purify the crude product by vacuum distillation to obtain high-purity ethyl 4-chloro-3-hydroxybutyrate.[2]

Biocatalytic Synthesis: Asymmetric Reduction

This method utilizes a ketoreductase enzyme for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate (COBE), often with a cofactor regeneration system.[1][6]

Materials:

-

Ethyl 4-chloro-3-oxobutanoate (COBE)

-

Recombinant E. coli cells co-expressing a ketoreductase and glucose dehydrogenase

-

Phosphate buffer (pH 7.0-9.0)

-

Toluene

-

Isopropanol

-

NADPH (cofactor)

Procedure:

-

Prepare an aqueous phase buffer solution (pH 7.0-9.0).

-

In a reaction vessel, combine the buffer, toluene, isopropanol, COBE, recombinant ketoreductase, and NADPH.

-

Stir the reaction mixture at a controlled temperature (e.g., 25-45°C).

-

Monitor the reaction progress using gas chromatography (GC) or HPLC-MS.

-

Once the conversion of COBE is greater than 99%, partially remove the solvent under reduced pressure to obtain a reaction solution containing the product.

-

The product can then be extracted and purified.

Analytical Method: Chiral Gas Chromatography for Enantiomeric Excess (ee) Determination

This protocol outlines a method for determining the enantiomeric purity of ethyl (S)-4-chloro-3-hydroxybutyrate using chiral gas chromatography.[7]

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Chiral capillary column: GC/CP-Chirasil-DexCB

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 110 °C, hold for 2 minutes.

-

Ramp: Increase to 160 °C at a rate of 2 °C/minute.

-

Hold: Maintain at 160 °C for 2 minutes.

-

-

Injection Volume: 10 µL

-

-

Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the (S) and (R) enantiomers.

Spectroscopic Analysis: ¹H NMR

Sample Preparation:

-

Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8][9]

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Spectroscopic Analysis: ATR-FTIR

Sample Preparation:

-

Place a drop of the neat liquid sample directly onto the ATR crystal.[10]

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.[10]

-

Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[11]

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.[4]

Applications in Drug Development

Ethyl (S)-4-chloro-3-hydroxybutyrate is a crucial chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). Its primary application is in the production of the blockbuster cholesterol-lowering drug, Atorvastatin (Lipitor®).[1] It provides the necessary stereochemistry for the side chain of the drug molecule.

Visualizations

Chemical Synthesis Workflow

Caption: Chemical synthesis workflow.

Role in Atorvastatin Synthesis

Caption: Role in Atorvastatin synthesis.

References

- 1. Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]

- 2. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN113292426A - Method for preparing ethyl 3-hydroxy-4-chlorobutyrate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]

- 7. CN109943597B - Method for preparing this compound by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate

CAS Number: 86728-85-0

This technical guide provides a comprehensive overview of Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate, a key chiral intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Physicochemical Properties

Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate is a colorless to light orange or yellow clear liquid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₃ | [1] |

| Molecular Weight | 166.60 g/mol | [1] |

| Boiling Point | 93-95 °C at 5 mmHg | [2] |

| Density | 1.19 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.453 | [2] |

| Optical Rotation | [α]23/D −14° (neat) | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

| Solubility | Soluble in various organic solvents. | [3] |

| Appearance | Colorless to light orange or yellow clear liquid | [2] |

Synthesis Protocols

The synthesis of Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate is predominantly achieved through the asymmetric reduction of ethyl 4-chloroacetoacetate. Both chemical and enzymatic methods are employed to achieve high enantioselectivity.

Chemical Synthesis

A common chemical method involves the use of a reducing agent such as sodium borohydride (B1222165).

Experimental Protocol: Chemical Reduction of Ethyl 4-chloroacetoacetate

-

Reaction Setup: In a 1L reaction flask, dissolve 50g of ethyl 4-chloroacetoacetate in 300ml of absolute ethanol. Cool the mixture to -10°C.

-

Reduction: Slowly add 3.0 g of sodium borohydride in portions, maintaining the temperature between -10 to -5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to proceed at -10 to -5°C for 1 hour.

-

Quenching and Neutralization: Add 10 g of anhydrous sodium sulfate (B86663) to the reaction mixture. Neutralize the mixture to a pH of 7 with glacial acetic acid (approximately 4 ml) and stir for 10 minutes.

-

Work-up: Remove the salt by suction filtration. Concentrate the filtrate under reduced pressure until no more distillate is observed. Cool the residue to 25-30°C.

-

Extraction: Add 200ml of dichloromethane (B109758) and stir for 10 minutes. Wash the organic phase twice with 40ml of purified water.

-

Drying and Concentration: Dry the organic phase with 20g of anhydrous sodium sulfate for 2 hours. Remove the dichloromethane by distillation under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield high-purity Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate.

Enzymatic Synthesis

Enzymatic synthesis offers high enantioselectivity and is a widely used method in industrial production. This often involves a carbonyl reductase and a cofactor regeneration system.

Experimental Protocol: Enzymatic Reduction using Recombinant E. coli

-

Biocatalyst Preparation: Use recombinant E. coli cells overexpressing a carbonyl reductase and glucose dehydrogenase. Harvest the cells by centrifugation.

-

Reaction Mixture: In a suitable reactor, prepare a biphasic system consisting of a buffered aqueous phase (e.g., potassium phosphate (B84403) buffer, pH 6.5) and an organic solvent (e.g., n-butyl acetate) to dissolve the substrate and product.

-

Substrate and Cofactors: Add ethyl 4-chloroacetoacetate (COBE) as the substrate, glucose as the co-substrate for cofactor regeneration, and a catalytic amount of NADP⁺.

-

Reaction Conditions: Suspend the recombinant E. coli cells in the reaction mixture. Maintain the temperature at 20-30°C and stir at a constant speed (e.g., 240-280 rpm).

-

Fed-Batch Strategy: To overcome substrate and product inhibition, a fed-batch approach for the addition of COBE is often employed. For example, add COBE in batches at 0, 2, 4, 6, and 10 hours.

-

Reaction Monitoring: Monitor the conversion of COBE to Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate ((S)-CHBE) and the enantiomeric excess (ee) of the product using GC or HPLC.

-

Product Isolation: After the reaction is complete (typically 24-32 hours), separate the organic phase. The product can be purified from the organic phase by distillation. A product yield of over 95% with an optical purity of nearly 100% ee can be achieved.[4]

Analytical Methods

Gas Chromatography (GC) for Purity and Enantiomeric Excess

Protocol for Chemical Purity (GC-FID):

-

Instrument: FULI9790 Gas Chromatograph with a Flame Ionization Detector (FID).[2]

-

Column: SE-54 capillary column (30 m x 0.32 mm, 0.5 µm film thickness).[2]

-

Injector Temperature: 250°C.[2]

-

Detector Temperature: 260°C.[2]

-

Oven Program: Hold at 130°C for 5 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 10 minutes.[2]

-

Injection Volume: 2.0 µL.[2]

Protocol for Optical Purity (Chiral GC-FID):

-

Instrument: FULI9790 Gas Chromatograph with an FID detector.[2]

-

Column: GC/CP-Chirasil-Dex CB.[2]

-

Injector Temperature: 280°C.[2]

-

Detector Temperature: 280°C.[2]

-

Oven Program: Hold at 110°C for 2 minutes, then ramp to 160°C at a rate of 2°C/min, and hold for 2 minutes.[2]

-

Injection Volume: 10 µL.[2]

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Protocol for Chiral HPLC:

-

Column: Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).[5]

-

Mobile Phase: n-hexane and isopropyl alcohol (100:5 v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 25°C.[5]

-

Detection: UV detector.

Applications in Drug Development

Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate is a critical chiral building block in the synthesis of various pharmaceuticals. Its most prominent application is in the production of Atorvastatin (B1662188), a widely used cholesterol-lowering drug.[6][7]

Synthesis of Atorvastatin Intermediate

The (S)-configuration of the hydroxyl group in Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate is crucial for establishing the correct stereochemistry in the side chain of Atorvastatin. The synthesis involves several steps, including the conversion of the chlorohydrin to a cyano group, which is a key precursor to the final drug molecule.[8]

Potential Biological Activity

While primarily used as a synthetic intermediate, there is some evidence to suggest that Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate may exhibit biological activity as an inhibitor of the α subunit of bacterial RNA polymerase.[9]

Proposed Mechanism of Action

The inhibition is thought to occur through an allosteric mechanism. The compound is proposed to bind to a site on the RNA polymerase enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme, which in turn hinders the movements of the active site structures required for nucleotide addition, thereby inhibiting transcription.[10]

Safety and Handling

Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this compound. It is a combustible liquid and should be stored in a cool, well-ventilated area.

This document is intended for research and development purposes only and should not be used for diagnostic or therapeutic applications.

References

- 1. Ethyl (3S)-4-chloro-3-hydroxybutanoate | C6H11ClO3 | CID 7019277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column [mat-test.com]

- 6. jchemrev.com [jchemrev.com]

- 7. nbinno.com [nbinno.com]

- 8. CN102627580B - Preparation process of atorvastatin intermediate ethyl-4-cyan -3-hydroxybutyate - Google Patents [patents.google.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. A new class of bacterial RNA polymerase inhibitor affects nucleotide addition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl (S)-4-chloro-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Ethyl (S)-4-chloro-3-hydroxybutyrate, a key chiral intermediate in the pharmaceutical industry.

Molecular Structure and Chemical Properties

Ethyl (S)-4-chloro-3-hydroxybutyrate, with the CAS number 86728-85-0, is a chiral molecule essential for the stereospecific synthesis of various active pharmaceutical ingredients.[1][2][3] Its structure consists of a butyrate (B1204436) backbone with a chloro group at the fourth position and a hydroxyl group at the third position, with the stereochemistry at the third carbon being (S).

Chemical Identifiers:

-

IUPAC Name: ethyl (3S)-4-chloro-3-hydroxybutanoate[4]

-

SMILES: CCOC(=O)C--INVALID-LINK--O[4]

-

InChI: InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1[4]

-

Molecular Formula: C₆H₁₁ClO₃[4]

Chemical Structure Diagram:

Caption: 2D structure of Ethyl (S)-4-chloro-3-hydroxybutyrate.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of Ethyl (S)-4-chloro-3-hydroxybutyrate.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless, slightly orange or yellow clear liquid | [3] |

| Density | 1.19 g/mL at 25 °C | [5][3][6] |

| Boiling Point | 93-95 °C at 5 mmHg | [5][7] |

| Refractive Index | n20/D 1.453 | [5][7] |

| Optical Rotation | [α]23/D −14° (neat) | [5] |

| Flash Point | 113 °C (closed cup) | [5][7] |

| Purity | ≥ 95-98% | [5][3][8] |

| Optical Purity (ee) | ≥ 97% | [5] |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectra available from commercial suppliers. | [4] |

| ¹³C NMR | Spectra available from chemical databases. | [9] |

| FTIR | Instrument: Bruker Tensor 27 FT-IR; Technique: ATR-Neat. | [4] |

| Raman | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [4][10] |

| Mass Spec. | Available in various spectral libraries. | [11] |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing Ethyl (S)-4-chloro-3-hydroxybutyrate is the asymmetric bioreduction of ethyl 4-chloroacetoacetate (ECAA).[12][13][14][15] This process often utilizes enzymes such as alcohol dehydrogenases or ketoreductases, frequently with a cofactor regeneration system.[7][12][13][16]

Experimental Protocol: Biocatalytic Reduction of Ethyl 4-chloroacetoacetate

This protocol is a generalized representation based on common methodologies described in the literature.[7][12][16][17]

1. Materials and Reagents:

-

Ethyl 4-chloroacetoacetate (ECAA)

-

Recombinant E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase (for NADPH regeneration)

-

Glucose

-

Tris/HCl buffer (pH 7.0-8.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

2. Procedure:

-

Prepare a reaction mixture in a suitable vessel containing Tris/HCl buffer.

-

Add the recombinant E. coli cells (biocatalyst) and glucose to the buffer.

-

Initiate the reaction by adding the substrate, ethyl 4-chloroacetoacetate. The substrate can be added in a single batch or fed-batch manner to avoid high substrate concentration which can inhibit the enzyme.[18]

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation.

-

Monitor the progress of the reaction by techniques such as gas chromatography (GC) to determine the conversion of ECAA and the enantiomeric excess (ee) of the product.

-

Once the reaction is complete (typically >99% conversion), terminate the reaction.

-

Extract the product, Ethyl (S)-4-chloro-3-hydroxybutyrate, from the aqueous phase using an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

-

Purify the product further if necessary, for example, by vacuum distillation.

Synthesis Workflow Diagram:

Caption: Workflow for the enzymatic synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate.

Applications in Drug Development

Ethyl (S)-4-chloro-3-hydroxybutyrate is a crucial chiral building block in the synthesis of several pharmaceuticals.[1][19][3][14] Its primary application is in the production of the blockbuster cholesterol-lowering drug, Atorvastatin (marketed as Lipitor).[1][19][7] The specific stereochemistry of this intermediate is vital for the final drug's efficacy.

It also serves as a precursor for other pharmacologically important compounds, such as:

Safety and Handling

Ethyl (S)-4-chloro-3-hydroxybutyrate is classified as harmful if swallowed and causes serious eye damage.[5][4] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[5] It should be stored in a cool, dry place.[3]

GHS Hazard Information:

-

Pictograms: Corrosive, Irritant[4]

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage)[5][4]

This guide provides essential technical information for professionals working with Ethyl (S)-4-chloro-3-hydroxybutyrate. For more detailed data and specific applications, consulting the primary literature is recommended.

References

- 1. innospk.com [innospk.com]

- 2. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate_Zhejiang Dazhan Biotechnology Co., LTD. [dazhanpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl (3S)-4-chloro-3-hydroxybutanoate | C6H11ClO3 | CID 7019277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(-)-4-氯-3-羟基丁酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl (S)-4-chloro-3-hydroxybutyrate | 86728-85-0 | FE60199 [biosynth.com]

- 7. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. arkat-usa.org [arkat-usa.org]

Spectroscopic Profile of Ethyl (S)-4-chloro-3-hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (S)-4-chloro-3-hydroxybutyrate, a key chiral building block in the synthesis of various pharmaceuticals. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl (S)-4-chloro-3-hydroxybutyrate.

¹H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.30 - 4.28 | m | 1H | CH(OH) | |

| 4.18 | q | 7.2 | 2H | OCH₂CH₃ |

| 3.61 - 3.60 | m | 2H | CH₂Cl | |

| 3.01 | s | 1H | OH | |

| 2.66 - 2.57 | m | 2H | CH₂COO | |

| 1.29 - 1.24 | m | 3H | OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data.[1]

Solvent: Chloroform-d (CDCl₃) Frequency: 126 MHz

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 171.76 | C=O | Ester Carbonyl |

| 67.93 | CH(OH) | Carbonyl with Hydroxyl Group |

| 60.98 | OCH₂ | Methylene of Ethyl Group |

| 48.12 | CH₂Cl | Methylene with Chlorine |

| 38.51 | CH₂COO | Methylene adjacent to Carbonyl |

| 14.07 | CH₃ | Methyl of Ethyl Group |

IR (Infrared) Spectroscopy Data

Technique: Neat

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3452 | O-H stretch (broad) |

| 2982 | C-H stretch (aliphatic) |

| 1730 | C=O stretch (ester) |

Mass Spectrometry (MS) Data

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 167.2 | [M+H]⁺ (protonated molecule) |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1] A small amount of the neat Ethyl (S)-4-chloro-3-hydroxybutyrate was dissolved in the solvent and placed in a 5 mm NMR tube. For ¹H NMR, the spectra were acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00). For ¹³C NMR, a proton-decoupled spectrum was obtained.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] A drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was taken prior to the sample measurement and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The sample, dissolved in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate, was injected into the GC. The GC was equipped with a suitable capillary column to separate the compound from any impurities. The separated compound then entered the mass spectrometer, where it was ionized, typically by electron impact (EI). The resulting fragments were separated based on their mass-to-charge ratio (m/z) to produce the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like Ethyl (S)-4-chloro-3-hydroxybutyrate.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Navigating the Stability of Ethyl (S)-4-chloro-3-hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (S)-4-chloro-3-hydroxybutyrate is a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of cholesterol-lowering statins. Its stereochemical integrity and purity are paramount to the efficacy and safety of the final drug product. This technical guide provides an in-depth analysis of the stability profile and optimal storage conditions for Ethyl (S)-4-chloro-3-hydroxybutyrate, drawing from available scientific literature and established principles of chemical stability. Understanding these parameters is crucial for preventing degradation, ensuring the quality of starting materials, and maintaining the integrity of the synthetic process.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl (S)-4-chloro-3-hydroxybutyrate is presented in the table below. These properties are fundamental to its handling and storage.

| Property | Value |

| Chemical Name | Ethyl (S)-4-chloro-3-hydroxybutyrate |

| Synonyms | (S)-4-Chloro-3-hydroxybutyric acid ethyl ester |

| CAS Number | 86728-85-0 |

| Molecular Formula | C₆H₁₁ClO₃ |

| Molecular Weight | 166.60 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 93-95 °C at 5 mmHg |

| Density | Approximately 1.19 g/mL at 25°C |

| Optical Rotation | [α]²⁰/D approximately -13° to -16° (neat) |

Stability Profile

The stability of Ethyl (S)-4-chloro-3-hydroxybutyrate is influenced by several factors, including pH, temperature, and light. While comprehensive, publicly available stability studies are limited, the following sections summarize the known stability characteristics.

pH Stability

Available data indicates that Ethyl (S)-4-chloro-3-hydroxybutyrate exhibits reasonable stability in both acidic and mildly basic aqueous solutions under specific conditions.

| pH Condition | Temperature | Observation | Citation |

| Acidic (HCl) | Not Specified | High stability reported. | [1] |

| Basic (Tris/HCl buffer, pH 8.5) | 30°C | Stable over 140 hours. | [2] |

It is important to note that prolonged exposure to strongly basic conditions is likely to promote degradation through hydrolysis and intramolecular cyclization.

Thermal Stability

Photostability

No specific photostability studies for Ethyl (S)-4-chloro-3-hydroxybutyrate were found in the public literature. As with many complex organic molecules, it is prudent to protect the compound from light to prevent potential photodegradation. Storage in amber or opaque containers is recommended.

Potential Degradation Pathways

Two primary degradation pathways are anticipated for Ethyl (S)-4-chloro-3-hydroxybutyrate based on its chemical structure: hydrolysis of the ester linkage and intramolecular cyclization to form an epoxide.

Hydrolysis

Under aqueous conditions, particularly when catalyzed by acid or base, the ester functional group can undergo hydrolysis to yield (S)-4-chloro-3-hydroxybutyric acid and ethanol.

Intramolecular Cyclization

In the presence of a base, the hydroxyl group can be deprotonated, leading to an intramolecular nucleophilic attack on the carbon bearing the chlorine atom. This results in the formation of a chiral epoxide, ethyl (S)-glycidate.

References

Ethyl (S)-4-chloro-3-hydroxybutyrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethyl (S)-4-chloro-3-hydroxybutyrate is a versatile and highly valuable chiral building block in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1][2][3] Its specific stereochemistry makes it an indispensable precursor for creating complex molecules with precise three-dimensional structures, a critical factor for biological activity.[1] This technical guide provides an in-depth overview of the properties, synthesis, and applications of ethyl (S)-4-chloro-3-hydroxybutyrate, with a focus on its role in drug development.

Physicochemical Properties

Ethyl (S)-4-chloro-3-hydroxybutyrate is a colorless to light yellow liquid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl (S)-4-chloro-3-hydroxybutyrate

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₃ | [2] |

| Molecular Weight | 166.60 g/mol | [2][3] |

| CAS Number | 86728-85-0 | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 93-95 °C at 5 mmHg | [4] |

| Density | 1.19 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.453 | [4] |

| Optical Rotation | [α]23/D −14° (neat) | [4] |

| Purity | Typically ≥ 95% (GC) | |

| Enantiomeric Excess | Often >97% | [4] |

Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate

The primary and most efficient method for synthesizing ethyl (S)-4-chloro-3-hydroxybutyrate is the asymmetric reduction of the prochiral ketone, ethyl 4-chloroacetoacetate. While chemical methods exist, biocatalytic reductions using whole-cell systems or isolated enzymes have gained prominence due to their high enantioselectivity, mild reaction conditions, and environmentally friendly nature.

Biocatalytic Asymmetric Reduction

The enzymatic reduction of ethyl 4-chloroacetoacetate to its corresponding (S)-alcohol is a key step in many pharmaceutical syntheses. This biotransformation is typically carried out using ketoreductases (KREDs) that exhibit a high degree of stereoselectivity. For the continuous supply of the necessary reducing equivalents (NADPH or NADH), a cofactor regeneration system is often employed, commonly using a dehydrogenase such as glucose dehydrogenase (GDH) and a sacrificial co-substrate like glucose.

A general workflow for the biocatalytic synthesis is depicted below:

Caption: General workflow for the biocatalytic synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate.

A comparison of different biocatalytic systems for this transformation is provided in Table 2.

Table 2: Comparison of Biocatalytic Systems for the Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate

| Biocatalyst | Co-substrate/Cofactor Regeneration | Substrate Concentration | Reaction Time | Yield | Enantiomeric Excess (ee) | Reference |

| Baker's Yeast (dried cells) | Glucose | 0.08 mol/L | 24 h | 93.9% | 91.4% | [5] |

| Recombinant E. coli expressing Carbonyl Reductase from Pichia stipitis and GDH | Glucose/NADPH | 300 g/L (fed-batch) | 32 h | 96.2% | 100% | [6] |

| Recombinant E. coli expressing Carbonyl Reductase (CgCR) and GDH | Glucose/NADPH | 1000 mM | 12 h | ≥90% | >99% (for (R)-enantiomer) | [7] |

| Carbonyl Reductase from Kluyveromyces lactis (KLCR1) | NADPH | - | - | - | - | [8] |

Detailed Experimental Protocol: Enzymatic Synthesis

The following protocol is a representative example of the biocatalytic synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate.

Materials:

-

Ethyl 4-chloroacetoacetate

-

Recombinant E. coli cells expressing a ketoreductase and glucose dehydrogenase

-

Glucose

-

NADP⁺

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Anti-foaming agent (optional)

Procedure:

-

Preparation of the Reaction Mixture: In a temperature-controlled reactor, prepare a solution of phosphate buffer. Add glucose as the co-substrate, followed by the recombinant E. coli cells.

-

Initiation of the Reaction: Add NADP⁺ to the mixture and stir for a short period to ensure homogeneity. Subsequently, add the substrate, ethyl 4-chloroacetoacetate, to initiate the reaction. The substrate can be added in a single batch or fed-batch manner to avoid substrate inhibition.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-35 °C) and pH (typically 6.5-7.5) with continuous stirring. Monitor the progress of the reaction by periodically taking samples and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction has reached completion (as determined by the consumption of the starting material), terminate the reaction. Separate the cells from the reaction mixture by centrifugation or filtration.

-

Extraction: Extract the aqueous phase with an organic solvent, such as ethyl acetate, multiple times to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ethyl (S)-4-chloro-3-hydroxybutyrate by vacuum distillation to obtain the final product with high purity.

Application in Pharmaceutical Synthesis

Ethyl (S)-4-chloro-3-hydroxybutyrate is a cornerstone chiral intermediate in the synthesis of several blockbuster drugs, most notably the cholesterol-lowering medication, Atorvastatin (Lipitor®).[1]

Synthesis of a Key Atorvastatin Intermediate

Ethyl (S)-4-chloro-3-hydroxybutyrate is converted to (R)-(-)-4-cyano-3-hydroxybutyrate ethyl ester, a key intermediate in the synthesis of the Atorvastatin side chain. This conversion is typically achieved through a two-step process involving an initial cyclization to an epoxide followed by a ring-opening reaction with a cyanide source.

The logical relationship for this transformation is outlined below:

Caption: Key steps in the conversion to an Atorvastatin intermediate.

Detailed Experimental Protocol: Synthesis of (R)-(-)-4-cyano-3-hydroxybutyrate ethyl ester

The following is a representative protocol for the synthesis of the key Atorvastatin intermediate.

Materials:

-

Ethyl (S)-4-chloro-3-hydroxybutyrate

-

Organic solvent (e.g., dichloromethane, toluene)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Cyanide source (e.g., sodium cyanide, potassium cyanide)

-

Acid for pH adjustment (e.g., sulfuric acid, acetic acid)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Cyclization to Epoxide: Dissolve ethyl (S)-4-chloro-3-hydroxybutyrate in an appropriate organic solvent. Add a base and a suitable catalyst (if required) and stir the mixture at a controlled temperature until the cyclization to ethyl 3,4-epoxybutyrate is complete. Monitor the reaction progress by TLC or GC.

-

Work-up of Epoxide: After completion, filter the reaction mixture to remove any solid byproducts. Concentrate the filtrate under reduced pressure to obtain the crude epoxide.

-

Ring-opening with Cyanide: To the crude epoxide, add a solution of a cyanide source. Carefully adjust the pH of the reaction mixture to the desired range (typically acidic to neutral) to facilitate the ring-opening reaction.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor its progress.

-

Work-up and Extraction: Once the reaction is complete, quench the reaction and adjust the pH. Extract the product into an organic solvent like ethyl acetate.

-

Drying, Concentration, and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude (R)-(-)-4-cyano-3-hydroxybutyrate ethyl ester by vacuum distillation or chromatography to yield the final, high-purity product.

Analytical Methods

The quality control of ethyl (S)-4-chloro-3-hydroxybutyrate and its derivatives is crucial, particularly the determination of enantiomeric excess.

-

Gas Chromatography (GC): A primary method for assessing chemical purity and, with a chiral column, for determining the enantiomeric excess.[5]

-

High-Performance Liquid Chromatography (HPLC): Also used for purity assessment and can be adapted with a chiral stationary phase for enantiomeric separation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

-

Mass Spectrometry (MS): For molecular weight determination and structural analysis.

Conclusion

Ethyl (S)-4-chloro-3-hydroxybutyrate is a vital chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of Atorvastatin. The development of efficient and highly stereoselective biocatalytic methods for its production has been a major advancement, offering a greener and more sustainable alternative to traditional chemical synthesis. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols, to aid researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Low-Eutectic Solvent Co-Culture-Assisted Whole-Cell Catalyzed Synthesis of Ethyl (R)-4-Chloro-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. asianpubs.org [asianpubs.org]

- 6. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Purification and properties of a carbonyl reductase useful for production of ethyl (S)-4-chloro-3-hydroxybutanoate from Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of (S)-4-Chloro-3-hydroxybutyrate: A Chiral Keystone in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-chloro-3-hydroxybutyrate, and more prominently its ethyl ester derivative, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), represents a critical chiral building block in the pharmaceutical industry. Its biological significance is primarily derived from its instrumental role as a stereospecific precursor in the synthesis of a range of high-value therapeutic agents. The precise stereochemistry of the (S)-enantiomer is paramount for the efficacy of the final drug products. This technical guide delineates the pivotal role of (S)-4-chloro-3-hydroxybutyrate in the synthesis of major pharmaceuticals, details the enzymatic and chemical methodologies for its production, and presents quantitative data and experimental workflows to support research and development in this field. While direct biological activity of (S)-4-chloro-3-hydroxybutyrate itself is not extensively documented, its profound impact on medicine is evident through the life-saving drugs it helps create.

Introduction: The Importance of Chirality in Drug Design

Chirality plays a crucial role in the pharmacological activity of many drugs. Enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, the stereoselective synthesis of drug molecules is a cornerstone of modern pharmaceutical development. (S)-4-chloro-3-hydroxybutyrate has emerged as a valuable C4 chiral synthon, providing the necessary stereochemical framework for the construction of complex active pharmaceutical ingredients (APIs).

Pharmaceutical Applications of (S)-4-Chloro-3-hydroxybutyrate

The primary biological significance of (S)-4-chloro-3-hydroxybutyrate is realized through its incorporation into blockbuster drugs. Its structural features, a hydroxyl group and a chlorine atom on a four-carbon backbone, make it a versatile intermediate for various chemical transformations.

Synthesis of Statins: The Atorvastatin (B1662188) Side Chain

(S)-CHBE is a key intermediate in the synthesis of the chiral side chain of atorvastatin (Lipitor), a widely prescribed medication for lowering cholesterol by inhibiting HMG-CoA reductase.[1][2][3] The synthesis of the atorvastatin side chain often involves the conversion of (S)-CHBE to (R)-4-cyano-3-hydroxybutyrate, another critical chiral building block.[4][5] The Paal-Knorr synthesis is a common industrial method for constructing the central pyrrole (B145914) ring of atorvastatin, which is then coupled with the chiral side chain derived from (S)-CHBE.[6][7][8][9]

Synthesis of L-carnitine

While the (R)-enantiomer of 4-chloro-3-hydroxybutyrate is the direct precursor to L-carnitine, the synthesis and resolution of the racemic mixture often involves processes where the (S)-enantiomer is a key component in the separation or is produced as a co-product.[1][10][11] L-carnitine is a vital compound involved in fatty acid metabolism and is used as a nutritional supplement.

Other Pharmaceutical and Agrochemical Applications

The versatility of (S)-4-chloro-3-hydroxybutyrate and its derivatives extends to their use as building blocks for other pharmaceuticals and potentially in the agrochemical sector.[8] It can be used as a starting material for the synthesis of 4-amino-3-hydroxybutyric acid, a compound of pharmacological importance.[12]

Synthesis of (S)-4-Chloro-3-hydroxybutyrate: A Focus on Biocatalysis

The stereoselective production of (S)-4-chloro-3-hydroxybutyrate, particularly its ethyl ester, is predominantly achieved through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE). Biocatalytic methods using whole-cell systems or isolated enzymes are favored for their high enantioselectivity and environmentally benign reaction conditions.

Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)

A variety of microorganisms and their enzymes, such as carbonyl reductases and alcohol dehydrogenases, have been employed for the synthesis of (S)-CHBE.[2][13][14] These enzymes often utilize NADPH or NADH as cofactors, necessitating cofactor regeneration systems for process efficiency.[15]

Table 1: Performance of Various Biocatalysts in the Synthesis of (S)-CHBE

| Biocatalyst (Enzyme/Organism) | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Carbonyl reductase (ChKRED20) mutant MC135 | 300 g/L | >99 | >99.5 | 95 | [16] |

| E. coli co-expressing carbonyl reductase (S1) and glucose dehydrogenase (GDH) | - | - | 100 | 85 (in organic phase) | [17] |

| Acetoacetyl-CoA reductase (from Ralstonia eutropha) with GDH | - | - | >99 | - | [15] |

| Carbonyl reductase from Pichia stipitis with GDH | 300 g/L | >95 | 100 | 96.2 | [18] |

| Carbonyl reductase from Kluyveromyces lactis (KLCR1) | - | - | - | - | [13] |

Experimental Protocols

General Enzymatic Assay for Carbonyl Reductase Activity

This protocol provides a general method for determining the activity of carbonyl reductases involved in the synthesis of (S)-CHBE.

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

Ethyl 4-chloro-3-oxobutanoate (COBE) solution (in a suitable organic solvent like DMSO)

-

NADPH solution (in buffer)

-

Purified carbonyl reductase or cell lysate containing the enzyme

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, NADPH solution, and the enzyme solution.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes to equilibrate.

-

Initiate the reaction by adding the COBE solution.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the enzyme activity based on the rate of NADPH consumption using the Beer-Lambert law. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Whole-Cell Biocatalytic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

This protocol outlines a general procedure for the whole-cell catalyzed synthesis of (S)-CHBE with cofactor regeneration.

Materials:

-

Recombinant E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase (GDH).

-

Growth medium (e.g., LB medium with appropriate antibiotics).

-

Inducer (e.g., IPTG).

-

Phosphate buffer (e.g., 100 mM, pH 7.0).

-

Ethyl 4-chloro-3-oxobutanoate (COBE).

-

Glucose (for cofactor regeneration).

-

Organic solvent (e.g., n-butyl acetate) for a two-phase system.

Procedure:

-

Cultivate the recombinant E. coli cells in the growth medium.

-

Induce the expression of the carbonyl reductase and GDH with the inducer.

-

Harvest the cells by centrifugation and wash with buffer.

-

Resuspend the cells in the reaction buffer to a desired cell density.

-

In a reactor, combine the cell suspension, glucose, and COBE. For a two-phase system, add the organic solvent.

-

Maintain the reaction at a controlled temperature and pH with agitation.

-

Monitor the progress of the reaction by analyzing samples for COBE consumption and (S)-CHBE formation using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, extract the (S)-CHBE from the reaction mixture using an appropriate organic solvent.

-

Purify the product by distillation or chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving (S)-4-chloro-3-hydroxybutyrate.

Caption: Enzymatic synthesis of (S)-CHBE with cofactor regeneration.

Caption: Synthesis of Atorvastatin via the Paal-Knorr reaction.

Conclusion

The biological significance of (S)-4-chloro-3-hydroxybutyrate is profoundly demonstrated through its indispensable role as a chiral precursor in the synthesis of life-changing pharmaceuticals. While it may not exhibit significant direct biological activity itself, its stereochemically defined structure is the foundation upon which the therapeutic efficacy of drugs like atorvastatin is built. The continued development of efficient and sustainable methods for its synthesis, particularly through biocatalysis, will remain a critical area of research, ensuring the ongoing availability of these vital medicines. This guide provides a foundational understanding for researchers and professionals dedicated to harnessing the power of chiral chemistry for the advancement of human health.

References

- 1. CN103497978A - Preparation method for high-optical-purity L-carnitine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]

- 5. jchemrev.com [jchemrev.com]

- 6. benchchem.com [benchchem.com]

- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 10. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]

- 11. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]

- 12. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]

- 13. Purification and properties of a carbonyl reductase useful for production of ethyl (S)-4-chloro-3-hydroxybutanoate from Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural Low-Eutectic Solvent Co-Culture-Assisted Whole-Cell Catalyzed Synthesis of Ethyl (R)-4-Chloro-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]

Atorvastatin Synthesis: A Technical Guide to Utilizing Ethyl (S)-4-chloro-3-hydroxybutyrate as a Chiral Precursor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, from the key chiral precursor, ethyl (S)-4-chloro-3-hydroxybutyrate (CHBE). This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and process workflows, to support research and development in pharmaceutical manufacturing.

Introduction

Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia. Its complex structure features a chiral dihydroxyheptanoic acid side chain, the stereochemistry of which is crucial for its pharmacological activity. The synthesis of atorvastatin relies on the efficient and stereocontrolled construction of this side chain. Ethyl (S)-4-chloro-3-hydroxybutyrate (CHBE) serves as a vital chiral building block, providing the necessary stereocenter for the synthesis of the atorvastatin side chain. This guide focuses on a common and industrially relevant synthetic route that employs CHBE as the starting material for the chiral side chain, which is then coupled with the pyrrole (B145914) core of atorvastatin via the Paal-Knorr synthesis.

Overall Synthetic Strategy

The synthesis of atorvastatin from CHBE can be broadly divided into three main stages:

-

Synthesis of the Chiral Side-Chain Intermediate: Conversion of ethyl (S)-4-chloro-3-hydroxybutyrate into a protected amino-ester, specifically tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate.

-

Synthesis of the 1,4-Diketone Intermediate: Preparation of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, which forms the core of the atorvastatin molecule.

-

Assembly and Final Modification: The Paal-Knorr condensation of the chiral side-chain and the 1,4-diketone, followed by deprotection and salt formation to yield the final active pharmaceutical ingredient (API), atorvastatin calcium.

dot

Caption: Overview of the synthetic pathway to Atorvastatin Calcium from CHBE.

Experimental Protocols

Synthesis of the Chiral Side-Chain Intermediate

The conversion of ethyl (S)-4-chloro-3-hydroxybutyrate to tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate involves several steps, including cyanation, reduction, and protection.

Step 1: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutyrate

This step converts the chlorohydrin to a hydroxynitrile, a key precursor for the amine functionality.

-

Reactants: Ethyl (S)-4-chloro-3-hydroxybutyrate, Sodium Cyanide (NaCN).

-

Solvent: A mixture of ethanol (B145695) and water.

-

Procedure:

-

Dissolve Ethyl (S)-4-chloro-3-hydroxybutyrate in a mixture of ethanol and water.

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture and stir for several hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and perform a work-up procedure involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl (R)-4-cyano-3-hydroxybutyrate.

-

Purify the crude product by vacuum distillation.

-

Step 2: Synthesis of tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate

This multi-step process involves the conversion of the hydroxynitrile to the final protected amino-ester. A representative procedure is outlined below.

-

Procedure:

-

The ethyl (R)-4-cyano-3-hydroxybutyrate is first converted to a protected diol form, typically an acetonide, by reaction with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.

-

The ester group is then converted to a tert-butyl ester.

-

The nitrile group is subsequently reduced to a primary amine. A common method is catalytic hydrogenation using Raney Nickel in a methanol (B129727) solution saturated with ammonia.

-

The reaction is carried out under hydrogen pressure at an elevated temperature.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The resulting crude product, tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate, is purified by column chromatography.

-

dot```dot graph Side_Chain_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

CHBE [label="Ethyl (S)-4-chloro-3-hydroxybutyrate"]; Hydroxynitrile [label="Ethyl (R)-4-cyano-3-hydroxybutyrate"]; ProtectedDiol [label="Protected Diol Intermediate"]; ProtectedAmine [label="tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate"];

CHBE -> Hydroxynitrile [label="Cyanation (NaCN)"]; Hydroxynitrile -> ProtectedDiol [label="Protection & Ester Exchange"]; ProtectedDiol -> ProtectedAmine [label="Nitrile Reduction (e.g., Raney Ni, H2)"]; }

Caption: Workflow for the final assembly and modification of Atorvastatin.

Quantitative Data

The following tables summarize typical yields and purity data for the key steps in the synthesis of atorvastatin from CHBE. It is important to note that yields can vary significantly depending on the specific reaction conditions, scale, and purification methods employed.

Table 1: Synthesis of Chiral Intermediates from Ethyl (S)-4-chloro-3-hydroxybutyrate

| Step | Product | Yield (%) | Purity (%) | Reference |

| Cyanation of (S)-CHBE | Ethyl (R)-4-cyano-3-hydroxybutyrate | 85 - 95 | > 99 | Patent CN102442927B |

| Reduction of Nitrile | tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate | ~80 (for reduction step) | > 99.5 (HPLC) | Patent CN104230880A |

Table 2: Synthesis of 1,4-Diketone and Paal-Knorr Condensation

| Step | Product | Yield (%) | Purity (%) | Reference |

| 1,4-Diketone Synthesis | 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide | > 70 | High | Patent US7872154B2 |

| Paal-Knorr Condensation | Protected Atorvastatin | 75 - 91 | > 98 | Patent WO2017060885A1, Tet. Lett. 1992, 33, 2283-84 |

Table 3: Final Deprotection and Salt Formation

| Step | Product | Yield (%) | Purity (%) | Reference |

| Deprotection and Salt Formation | Atorvastatin Calcium | 78 - 92 | > 99.5 | ResearchGate Article (An improved kilogram-scale preparation...), Patent WO2017060885A1 |

Conclusion

The synthesis of atorvastatin utilizing ethyl (S)-4-chloro-3-hydroxybutyrate as a chiral precursor is a well-established and industrially viable route. This technical guide provides a detailed framework of the key synthetic transformations, experimental procedures, and expected quantitative outcomes. The Paal-Knorr condensation remains a cornerstone of this synthetic strategy, offering a convergent and efficient approach to the complex atorvastatin molecule. Continuous research and process optimization are focused on improving yields, reducing reaction times, and enhancing the overall sustainability of the synthesis. This guide serves as a valuable resource for researchers and professionals involved in the development and manufacturing of this critical pharmaceutical agent.

The Pivotal Chiral Intermediate: A Technical Guide to the Discovery and History of Ethyl (S)-4-chloro-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (S)-4-chloro-3-hydroxybutyrate is a critical chiral building block in the pharmaceutical industry, most notably for the synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin. Its stereochemistry is paramount to the therapeutic efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methods, and key applications of this important intermediate. We delve into detailed experimental protocols for its synthesis, present comparative data on various biocatalytic approaches, and visualize the core synthetic pathways.

Introduction: A Molecule of Significance

Ethyl (S)-4-chloro-3-hydroxybutyrate, with the CAS number 86728-85-0, is a chiral ester of significant interest in medicinal chemistry and process development.[1] Its importance lies in the two stereocenters that can be manipulated to create the desired enantiomerically pure downstream products. The primary driver for the extensive research and development into the synthesis of this molecule has been its role as a key intermediate in the manufacture of Atorvastatin.[2] The precise stereochemical configuration of Ethyl (S)-4-chloro-3-hydroxybutyrate is transferred to the final drug molecule, highlighting the need for highly stereoselective synthetic methods.

Discovery and Historical Evolution of Synthesis

The development of synthetic routes to optically active chlorohydrins has been a significant area of research in organic chemistry.[3][4] Early methods often involved the resolution of racemic mixtures or the use of chiral starting materials.[2] The synthesis of Ethyl 4-chloro-3-hydroxybutyrate, in particular, has seen a marked evolution from traditional chemical methods to more efficient and environmentally benign biocatalytic processes.

Initially, chemical methods for the reduction of the prochiral ketone, ethyl 4-chloroacetoacetate (ECAA), were explored. However, these methods often suffered from low enantioselectivity and the need for expensive and hazardous reagents.

The turning point in the efficient synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate came with the advent of biocatalysis. Researchers discovered that various microorganisms and their isolated enzymes could reduce ECAA with high stereoselectivity.[5] This marked a paradigm shift towards greener and more sustainable manufacturing processes. Early investigations utilized whole-cell systems like baker's yeast (Saccharomyces cerevisiae), which were found to catalyze the asymmetric reduction of ECAA to the (S)-enantiomer.[6][7][8]

Subsequent research focused on identifying and isolating specific enzymes, primarily carbonyl reductases and alcohol dehydrogenases, from a diverse range of microorganisms, including Candida magnoliae and Sporobolomyces salmonicolor.[5][9] The cloning and overexpression of these enzymes in host organisms like Escherichia coli enabled the development of highly efficient and specific biocatalytic systems.[10] A significant challenge in these biocatalytic reductions is the requirement for expensive cofactors such as NADPH. This led to the development of cofactor regeneration systems, often by co-expressing a second enzyme like glucose dehydrogenase, which recycles the cofactor, making the process economically viable for industrial-scale production.[10][11]

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl (S)-4-chloro-3-hydroxybutyrate is provided in the table below.

| Property | Value |

| CAS Number | 86728-85-0 |

| Molecular Formula | C₆H₁₁ClO₃ |

| Molecular Weight | 166.60 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 93-95 °C at 5 mmHg |

| Density | 1.19 g/mL at 25 °C |

| Refractive Index | n20/D 1.453 |

Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate: A Comparative Overview

The primary route for the synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate is the asymmetric reduction of ethyl 4-chloroacetoacetate (ECAA). Both chemical and biocatalytic methods have been developed, with the latter being predominantly favored in industrial applications due to higher enantioselectivity and milder reaction conditions.

Biocatalytic Synthesis

The enzymatic reduction of ECAA is the most common and efficient method for producing Ethyl (S)-4-chloro-3-hydroxybutyrate with high optical purity. A variety of microorganisms and isolated enzymes have been successfully employed.

The following table provides a comparative summary of different biocatalysts used for the synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate, highlighting the reaction conditions, yield, and enantiomeric excess (e.e.).

| Biocatalyst | Substrate Concentration | Reaction Time | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Saccharomyces cerevisiae (Baker's Yeast) | 74 mM | 24 h | 84 | 93 | [8] |

| Recombinant E. coli expressing CmCR from Candida magnoliae | 3000 mM | 14 h | >99 | >99.9 | [9] |

| Recombinant E. coli expressing AR from Ralstonia eutropha and GDH | - | - | - | >99 | [10] |

| Alcohol Dehydrogenase SmADH31 | 4.0 M | 6 h | 92 | >99.9 | [11] |

| Recombinant E. coli expressing CpSADH from Candida parapsilosis | - | 17 h | 95.2 | >99 | [12] |

Experimental Protocols

General Experimental Workflow for Biocatalytic Reduction

The following diagram illustrates a general workflow for the enzymatic synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate.

Caption: General workflow for the biocatalytic synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate.

Detailed Protocol for Enzymatic Reduction using Recombinant E. coli

This protocol is a representative example based on published methods for the synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate using a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase for cofactor regeneration.[10][11]

1. Biocatalyst Preparation:

-

A recombinant E. coli strain harboring plasmids for the expression of a carbonyl reductase (e.g., from Candida magnoliae) and glucose dehydrogenase (e.g., from Bacillus subtilis) is cultured in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking.

-

Protein expression is induced by the addition of an inducer (e.g., IPTG) when the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8).

-

The culture is further incubated at a lower temperature (e.g., 20-30°C) for several hours to allow for protein expression.

-

The cells are harvested by centrifugation and can be used as whole-cell biocatalysts or processed further to obtain a cell-free extract.

2. Bioreduction Reaction:

-

A reaction mixture is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5) containing:

-

Ethyl 4-chloroacetoacetate (substrate)

-

Glucose (for cofactor regeneration)

-

NADP⁺ (cofactor)

-

The prepared recombinant E. coli cells (or cell-free extract)

-

-

The reaction is carried out in a bioreactor at a controlled temperature (e.g., 30°C) with agitation.

-

The progress of the reaction is monitored by periodically analyzing samples for the consumption of the substrate and the formation of the product using methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

3. Product Isolation and Purification:

-

Once the reaction is complete, the biomass is removed by centrifugation or filtration.

-

The product, Ethyl (S)-4-chloro-3-hydroxybutyrate, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be further purified by vacuum distillation to obtain high-purity Ethyl (S)-4-chloro-3-hydroxybutyrate.

4. Analytical Methods:

-

Chemical Purity: Determined by Gas Chromatography (GC) using a suitable capillary column (e.g., SE-54) and a Flame Ionization Detector (FID).[13]

-

Optical Purity (Enantiomeric Excess): Determined by chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column.

Role in the Synthesis of Atorvastatin

Ethyl (S)-4-chloro-3-hydroxybutyrate is a cornerstone in the synthesis of Atorvastatin. The following diagram illustrates the key steps in the conversion of this chiral intermediate to the final drug molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate

Introduction

Ethyl (S)-4-chloro-3-hydroxybutyrate [(S)-CHBE] is a critical chiral intermediate in the pharmaceutical industry, most notably for the synthesis of the cholesterol-lowering drug, atorvastatin.[1][2] Its synthesis with high enantiopurity is of paramount importance. This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-CHBE, focusing on highly efficient biocatalytic methods that offer excellent stereoselectivity and operate under mild reaction conditions. These methods are particularly relevant for researchers, scientists, and professionals in drug development and organic synthesis.

The primary route to (S)-CHBE involves the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (ECOB), also known as ethyl 4-chloroacetoacetate (ECAA).[3][4] While chemical methods exist, biocatalysis using enzymes such as alcohol dehydrogenases (ADHs) and carbonyl reductases has emerged as a superior strategy due to high enantiomeric excess (ee), operational simplicity, and sustainability.[5][6]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various biocatalytic systems for the asymmetric synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate.

Table 1: Performance of Various Biocatalysts in (S)-CHBE Synthesis

| Catalyst System | Substrate (ECOB) Concentration | Reaction Time | Conversion/Yield | Enantiomeric Excess (ee) of (S)-CHBE |

| Alcohol Dehydrogenase (SmADH31) from Stenotrophomonas maltophilia | 4.0 M (660 g/L) | 6 h | 92% (isolated) | >99.9% |

| Recombinant E. coli expressing Saccharomyces cerevisiae reductase (YDL124W) & GDH | Not specified | Not specified | Not specified | Exclusive production of (S)-form |

| Acetoacetyl-CoA reductase (AR) from Ralstonia eutropha & GDH in recombinant E. coli | Not specified | Not specified | 48.7 g/L product | 99.8% |

| Carbonyl Reductase from Pichia stipitis with NADPH cofactor regeneration | 1.5 to 300 g/L | 16-32 h | >95% | 100% |

| Dried Baker's Yeast (Saccharomyces cerevisiae) | Not specified | 1-2 h | 75% | 90-97% |

GDH: Glucose Dehydrogenase for cofactor regeneration.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established and effective methods for the synthesis of (S)-CHBE.

Protocol 1: Asymmetric Synthesis of (S)-CHBE using Recombinant E. coli Co-expressing Alcohol Dehydrogenase (SmADH31) and Glucose Dehydrogenase (GDH)

This protocol is adapted from a highly efficient process utilizing an alcohol dehydrogenase with high substrate and product tolerance.[1][5]

1. Materials and Reagents:

-

Recombinant Escherichia coli cells co-expressing SmADH31 and Bacillus subtilis glucose dehydrogenase (GDH).

-

Ethyl 4-chloro-3-oxobutanoate (ECOB)

-